N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can inhibit or stimulate certain biological processes . The exact interaction and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the biological activity of indole derivatives, it can be inferred that they may affect various biochemical pathways related to cell biology, cancer, and microbial infections .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that they may have various effects at the molecular and cellular level, potentially influencing the growth and survival of cancer cells and microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: As a probe to study indole-related biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]-4-phenylbenzamide
- N-[(2-methyl-1H-indol-3-yl)methyl]-4-phenylbenzamide
- N-[(2-methyl-1H-indol-6-yl)methyl]-4-phenylbenzamide
Uniqueness
N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide is unique due to the specific positioning of the methyl group on the indole ring, which can influence its binding affinity and selectivity towards various biological targets. This structural feature may confer distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16-13-21-14-17(7-12-22(21)25-16)15-24-23(26)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-14,25H,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKMENCZFILAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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